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molecular formula C7H9NO2 B8368648 5-Oxo-4-azaspiro[2.4]heptane-7-carbaldehyde

5-Oxo-4-azaspiro[2.4]heptane-7-carbaldehyde

Cat. No. B8368648
M. Wt: 139.15 g/mol
InChI Key: VMGOBTGVFQPCFU-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Sodium borohydride (1.4 g, 6.6 mmol) was added to a stirred solution of 5-oxo-4-azaspiro[2.4]heptane-7-carbaldehyde (0.51 g, 3.3 mmol) in methanol (8 mL) and water (12 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour. The reaction mixture was dried over sodium sulfate and concentrated under reduced pressure to afford the crude product residue. The crude product residue was purified by silica gel chromatography (1:10 methanol in dichloromethane, Rf=0.4) to give 7-(hydroxymethyl)-4-azaspiro[2.4]heptan-5-one. 1H NMR (400 MHz, CD3OD) δ 3.65-3.42 (m, 2H), 2.73-2.55 (m, 1H), 2.46-2.22 (m, 2H), 1.11-0.92 (m, 1H), 0.83-0.59 (m, 3H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]=[C:4]1[CH2:10][CH:9]([CH:11]=[O:12])[C:6]2([CH2:8][CH2:7]2)[NH:5]1>CO.O>[OH:12][CH2:11][CH:9]1[C:6]2([CH2:8][CH2:7]2)[NH:5][C:4](=[O:3])[CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.51 g
Type
reactant
Smiles
O=C1NC2(CC2)C(C1)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product residue
CUSTOM
Type
CUSTOM
Details
The crude product residue was purified by silica gel chromatography (1:10 methanol in dichloromethane, Rf=0.4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CC(NC12CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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